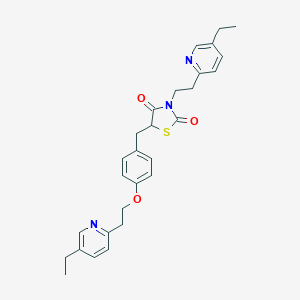

N-(Ethyl-(2-pyridyl-5-ethyl)) pioglitazone

Description

Historical Context of Thiazolidinedione Research and Development

The journey of thiazolidinedione research began with the discovery of their insulin-sensitizing properties. The first of this class to be marketed was troglitazone (B1681588) in the late 1990s, which marked a new era in the management of type 2 diabetes. nih.gov This pioneering compound and its successors were found to improve glycemic control by targeting insulin (B600854) resistance, a fundamental aspect of type 2 diabetes. nih.gov However, the initial promise was met with challenges, as troglitazone was later withdrawn due to concerns about liver toxicity. nih.gov This event spurred further research into developing safer TZD derivatives with more favorable profiles, leading to the development of compounds like rosiglitazone (B1679542) and pioglitazone (B448). nih.gov

Significance of Pioglitazone as a Reference Thiazolidinedione Agonist

Pioglitazone emerged as a prominent member of the thiazolidinedione class and is often used as a reference compound in research. pharmaffiliates.com Its primary mechanism of action is the activation of peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism. nih.gov By activating PPARγ, pioglitazone enhances the sensitivity of tissues like adipose, skeletal muscle, and the liver to insulin. nih.gov Notably, pioglitazone also exhibits some PPAR-alpha agonistic activity, which contributes to its effects on lipid profiles. nih.gov Its well-documented biological activity and established clinical use make it an essential benchmark for the evaluation of new and related compounds. nih.gov

Rationale for Investigating N-(Ethyl-(2-pyridyl-5-ethyl)) pioglitazone as a Novel Derivative

The investigation into this compound stems from a different rationale than the search for a new therapeutic agent. This compound is identified in the European Pharmacopoeia as "Pioglitazone hydrochloride specified impurity C". nih.govsynzeal.com Its presence is typically a result of the manufacturing process of pioglitazone. researchgate.net

The study of such impurities is a critical aspect of pharmaceutical development and quality control. Regulatory agencies require thorough characterization and control of impurities in active pharmaceutical ingredients (APIs) to ensure the safety and consistency of the final drug product. The rationale for investigating this compound is, therefore, primarily driven by the need to:

Understand its chemical structure and properties.

Develop analytical methods for its detection and quantification in pioglitazone batches. synzeal.com

The synthesis of this compound is undertaken to obtain a pure reference standard for these analytical and safety assessments. synzeal.com While not investigated for its own therapeutic merit, the study of this specific derivative is indispensable for ensuring the quality and safety of pioglitazone.

Compound Information

| Compound Name | Synonyms |

| This compound | Pioglitazone hydrochloride specified impurity C [EP], N-Alkyl Pioglitazone nih.govsynzeal.com |

| Pioglitazone | (±)-5-[[4-[2-(5-ethyl-2-pyridyl)ethoxy]phenyl]methyl]-2,4-thiazolidinedione nih.gov |

| Rosiglitazone | |

| Troglitazone |

Chemical Data for this compound

| Property | Value | Source |

| CAS Number | 952188-00-0 | nih.gov |

| Molecular Formula | C28H31N3O3S | nih.gov |

| Molecular Weight | 489.6 g/mol | nih.gov |

| IUPAC Name | 5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-3-[2-(5-ethylpyridin-2-yl)ethyl]-1,3-thiazolidine-2,4-dione | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-3-[2-(5-ethylpyridin-2-yl)ethyl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31N3O3S/c1-3-20-5-9-23(29-18-20)13-15-31-27(32)26(35-28(31)33)17-22-7-11-25(12-8-22)34-16-14-24-10-6-21(4-2)19-30-24/h5-12,18-19,26H,3-4,13-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UICSFXCWECATJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)CCN2C(=O)C(SC2=O)CC3=CC=C(C=C3)OCCC4=NC=C(C=C4)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952188-00-0 | |

| Record name | N-(Ethyl-(2-pyridyl-5-ethyl)) pioglitazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0952188000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(ETHYL-(2-PYRIDYL-5-ETHYL)) PIOGLITAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0A40W8CWPF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Synthesis Pathways

Overview of Synthetic Approaches for Thiazolidinedione Analogues

The synthesis of the 2,4-thiazolidinedione (B21345) core and its subsequent derivatization are central to the production of this class of compounds. Various methods have been developed to achieve high yields and purity.

Classical Synthetic Routes to Pioglitazone (B448) and its Precursors

The traditional synthesis of pioglitazone involves a multi-step process. A key intermediate, 5-(4-(2-(5-ethyl-2-pyridyl)ethoxy)benzylidene)-2,4-thiazolidinedione, is typically formed and then reduced. newdrugapprovals.org

One of the foundational methods for constructing the thiazolidinedione ring itself involves the reaction of chloroacetic acid with thiourea (B124793) in water, followed by hydrolysis. nih.gov Another common approach is the Knoevenagel condensation of an appropriate aldehyde with 2,4-thiazolidinedione. dntb.gov.uaijsrst.com For pioglitazone, this involves the condensation of 4-[2-(5-ethyl-2-pyridyl)ethoxy]benzaldehyde with 2,4-thiazolidinedione. google.com This condensation is often catalyzed by a base such as piperidine (B6355638) in a suitable solvent like ethanol (B145695). google.com

The synthesis of the key benzaldehyde (B42025) intermediate is also a critical step. This is often achieved through a Williamson ether synthesis, where 4-hydroxybenzaldehyde (B117250) is reacted with a 2-(5-ethyl-2-pyridyl)ethyl halide or sulfonate. google.com

The final step in the classical synthesis of pioglitazone is the reduction of the exocyclic double bond of the benzylidene intermediate. Various reducing agents and conditions have been employed for this transformation, including catalytic hydrogenation using palladium on carbon (Pd/C) or platinum catalysts. newdrugapprovals.orgresearchgate.net Other methods include the use of sodium borohydride (B1222165) in the presence of a cobalt salt. newdrugapprovals.org

| Reaction Step | Reactants | Reagents/Catalysts | Product | Reference |

| Thiazolidinedione Ring Formation | Chloroacetic acid, Thiourea | Water, HCl | 2,4-Thiazolidinedione | nih.gov |

| Benzaldehyde Intermediate Synthesis | 4-hydroxybenzaldehyde, 2-(5-ethyl-2-pyridyl)ethyl mesylate | Base (e.g., K2CO3) | 4-[2-(5-ethyl-2-pyridyl)ethoxy]benzaldehyde | google.com |

| Knoevenagel Condensation | 4-[2-(5-ethyl-2-pyridyl)ethoxy]benzaldehyde, 2,4-Thiazolidinedione | Piperidine, Ethanol | 5-(4-(2-(5-ethyl-2-pyridyl)ethoxy)benzylidene)-2,4-thiazolidinedione | google.com |

| Reduction | 5-(4-(2-(5-ethyl-2-pyridyl)ethoxy)benzylidene)-2,4-thiazolidinedione | H2, Pd/C | Pioglitazone | newdrugapprovals.org |

Evolution of Synthetic Strategies for Pyridine-Containing Thiazolidinediones

The synthesis of pyridine-containing thiazolidinediones, such as pioglitazone, has evolved to improve efficiency, yield, and safety. ijsrst.com Research has focused on optimizing reaction conditions and exploring alternative reagents. For instance, microwave-assisted organic synthesis has been employed to accelerate the Knoevenagel condensation, often leading to shorter reaction times and higher yields. mdpi.com

The use of greener solvents and catalysts is another area of development. Water has been explored as a solvent for the synthesis of the thiazolidinedione ring, and various solid-supported catalysts and ionic liquids have been investigated for the condensation step to facilitate easier work-up and catalyst recycling. nih.gov

Specific Synthetic Pathways for N-(Ethyl-(2-pyridyl-5-ethyl)) pioglitazone

This compound is characterized as an impurity in pioglitazone preparations. nih.govlgcstandards.com Its synthesis would logically follow a pathway analogous to that of pioglitazone, with the key difference being the introduction of the N-(2-(5-ethylpyridin-2-yl)ethyl) group onto the thiazolidinedione nitrogen.

Direct Synthesis Approaches

A direct synthesis of this compound would likely involve the N-alkylation of pioglitazone. This would be a convergent approach where the fully formed pioglitazone molecule is modified in the final step.

Alternatively, a linear approach could be employed where the N-substituted thiazolidinedione is first synthesized and then elaborated. This would involve reacting 2,4-thiazolidinedione with 2-(2-chloroethyl)-5-ethylpyridine (B3042996) to form N-(2-(5-ethylpyridin-2-yl)ethyl)-2,4-thiazolidinedione. This intermediate would then undergo a Knoevenagel condensation with 4-[2-(5-ethyl-2-pyridyl)ethoxy]benzaldehyde, followed by reduction of the resulting benzylidene derivative.

A more efficient approach could be a one-pot reaction where pioglitazone is formed in situ and then alkylated, or where the N-alkylation and C5-benzylation occur concurrently.

| Proposed Synthetic Approach | Key Steps | Starting Materials |

| Convergent Synthesis | N-alkylation of pioglitazone | Pioglitazone, 2-(2-haloethyl)-5-ethylpyridine |

| Linear Synthesis | 1. N-alkylation of 2,4-thiazolidinedione2. Knoevenagel condensation3. Reduction | 2,4-Thiazolidinedione, 2-(2-haloethyl)-5-ethylpyridine, 4-[2-(5-ethyl-2-pyridyl)ethoxy]benzaldehyde |

Condensation Reactions in this compound Synthesis

The Knoevenagel condensation is a pivotal C-C bond-forming reaction in the synthesis of this molecule. ijsrst.com In the context of the linear synthesis of this compound, the condensation would occur between the pre-formed N-(2-(5-ethylpyridin-2-yl)ethyl)-2,4-thiazolidinedione and 4-[2-(5-ethyl-2-pyridyl)ethoxy]benzaldehyde.

Reduction Methodologies in this compound Elaboration

The final step in the proposed linear synthesis is the reduction of the exocyclic double bond of the 5-benzylidene intermediate. This transformation is critical to obtaining the final saturated structure of this compound.

Several reduction methods are applicable. researchgate.net Catalytic hydrogenation is a common and effective method, often employing catalysts like palladium on carbon (Pd/C) or Pearlman's catalyst (Pd(OH)2/C) under a hydrogen atmosphere. researchgate.netcolab.ws

Application of Meerwein Arylation in Related Pyridine (B92270) Analogues

The Meerwein arylation is a versatile carbon-carbon bond-forming reaction that proceeds via a radical mechanism. researchgate.net It typically involves the addition of an aryl diazonium salt to an electron-deficient alkene, catalyzed by a metal salt, often a copper(I) or (II) species. researchgate.netwikipedia.org The reaction is initiated by the reduction of the diazonium salt to an aryl radical, which then adds to the alkene. wikipedia.org

While direct application of the Meerwein arylation to form the specific ethyl-pyridyl-ethoxy-benzylidene linkage of this compound is not prominently described, its principles can be applied to the synthesis of related pyridine analogues. For instance, a photoredox-induced Meerwein arylation has been successfully used for the C-H arylation of pyridines using in-situ generated diazonium salts from anilines. nih.govacs.org This method offers a sustainable approach for creating 2-arylpyridines. nih.govacs.org

A plausible, though not explicitly documented, strategy for a related pyridine analogue could involve the reaction of a diazonium salt derived from an aniline (B41778) with a vinylpyridine derivative. For example, 2-vinylpyridine (B74390) could potentially react with a substituted phenyldiazonium salt. The general mechanism involves the formation of an aryl radical from the diazonium salt, which then adds to the vinyl group of the pyridine derivative. researchgate.netwikipedia.org Subsequent elimination would yield an aryl-substituted vinylpyridine. This intermediate could then be further elaborated to construct the full pioglitazone scaffold.

A metal-free Meerwein arylation has also been developed for the synthesis of various aryl-substituted alkenes, highlighting the broad applicability of this reaction. researchgate.net The reaction conditions, particularly the choice of catalyst and solvent, are crucial for achieving high yields and selectivity.

Knoevenagel Condensation in the Formation of Thiazolidinedione Scaffolds

The Knoevenagel condensation is a fundamental reaction in the synthesis of many thiazolidinedione-based compounds, including pioglitazone. researchgate.net This reaction involves the nucleophilic addition of an active methylene (B1212753) compound, such as 2,4-thiazolidinedione, to a carbonyl group of an aldehyde or ketone, followed by a dehydration step to yield an α,β-unsaturated product. acs.org

In the context of this compound synthesis, the key step is the condensation of 4-[2-(5-ethyl-2-pyridyl)ethoxy]benzaldehyde with 2,4-thiazolidinedione. This reaction is typically catalyzed by a weak base, such as piperidine, in a suitable solvent like ethanol. organic-chemistry.orgnih.gov The product of this condensation is (E)-5-(4-(2-(5-ethylpyridin-2-yl)ethoxy)benzylidene)thiazolidine-2,4-dione, a direct precursor to pioglitazone. acs.org

The Doebner modification of the Knoevenagel condensation, which uses pyridine as a solvent, is particularly useful when one of the activating groups on the active methylene compound is a carboxylic acid, leading to concomitant decarboxylation. nih.gov While not directly applicable to the standard pioglitazone synthesis, this modification highlights the versatility of the Knoevenagel reaction. Various catalysts have been explored to improve the efficiency and environmental friendliness of this condensation, including baker's yeast, which offers an ecofriendly alternative. nih.gov

| Reactants | Catalyst/Solvent | Product | Reference(s) |

| 2-methoxybenzaldehyde and thiobarbituric acid | Piperidine/Ethanol | (Z)-5-(2-methoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | acs.org |

| Aromatic aldehydes and 2,4-thiazolidinedione | Baker's yeast | 5-arylidene-2,4-thiazolidinediones | nih.gov |

Williamson Ether Synthesis in Precursor Functionalization

The Williamson ether synthesis is a classic and widely used method for forming ethers from an organohalide and an alkoxide. nih.govresearchgate.net This S_N2 reaction is crucial in the synthesis of pioglitazone precursors, specifically for constructing the ether linkage between the substituted pyridine and the phenyl ring. nih.govresearchgate.net

In a typical synthesis of pioglitazone, 2-(5-ethyl-2-pyridyl)ethanol is reacted with a suitable p-substituted benzene (B151609) derivative. One common approach involves the conversion of the alcohol to a better leaving group, such as a tosylate or mesylate, which then reacts with p-hydroxybenzaldehyde in the presence of a base. nih.gov Alternatively, the alkoxide of p-hydroxybenzaldehyde can be formed first, followed by reaction with a halide derivative of the pyridine ethanol moiety. researchgate.net

The reaction is generally carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the S_N2 mechanism. researchgate.net The choice of base is also critical, with sodium hydride (NaH) or potassium carbonate (K2CO3) being commonly used to deprotonate the alcohol. nih.gov The success of the Williamson ether synthesis is highly dependent on the nature of the alkyl halide; primary halides, as is the case in the pioglitazone synthesis, give the best results. researchgate.net

Modern Cross-Coupling Reactions in Pyridine-Thiazolidinedione Linkage

Modern palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, including those containing pyridine rings. These reactions offer efficient and selective methods for forming carbon-carbon bonds.

Negishi Cross-Coupling Strategies

The Negishi cross-coupling reaction involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. synarchive.com This method is known for its high functional group tolerance and reactivity. akjournals.com While a direct application to the synthesis of this compound is not extensively documented, a plausible synthetic route can be envisioned.

A potential Negishi coupling strategy could involve the reaction of a 2-halopyridine derivative, such as 2-bromo-5-ethylpyridine, with a pre-formed organozinc reagent containing the thiazolidinedione-benzyl moiety. Alternatively, a pyridylzinc reagent, such as (5-ethylpyridin-2-yl)zinc bromide, could be coupled with a halogenated benzyl-thiazolidinedione derivative. nih.gov The synthesis of bipyridines and other substituted pyridines has been successfully achieved using Negishi coupling, demonstrating its utility in functionalizing pyridine rings. nih.govorgsyn.org

| Organometallic Reagent | Organic Halide | Catalyst | Product Type | Reference(s) |

| Pyridyl zinc halide | Pyridyl halide/triflate | Pd(PPh₃)₄ | Bipyridines | nih.gov |

| Aryl zinc halide | 2-halopyridine | Pd(PPh₃)₄ | 2-Arylpyridines | orgsyn.org |

Stille Coupling Applications

The Stille reaction couples an organotin compound with an organic halide or pseudohalide, catalyzed by palladium. wikipedia.orgresearchgate.netwikipedia.org Similar to the Negishi coupling, the Stille reaction offers a powerful tool for C-C bond formation with good functional group tolerance, although the toxicity of organotin reagents is a drawback. organic-chemistry.orgsynarchive.com

A hypothetical Stille coupling approach for a related structure could involve the reaction of a 2-stannylpyridine derivative, such as 2-(tributylstannyl)-5-ethylpyridine, with a halogenated benzyl-thiazolidinedione. Conversely, a halogenated pyridine could be coupled with a stannylated benzyl-thiazolidinedione precursor. The Stille reaction has been widely used in the synthesis of various heterocyclic compounds, including bipyridines, showcasing its potential for constructing the desired pyridine-aryl linkage. wikipedia.orgorganic-chemistry.org

| Organotin Reagent | Organic Halide | Catalyst | Product Type | Reference(s) |

| Organostannane | Aryl/Vinyl Halide | Pd(0) complex | Coupled Product | researchgate.netwikipedia.org |

| Aryl/Vinylstannane | Allylic Acetate | Pd(0) complex | Allylated Arene/Viny | organic-chemistry.org |

Diazotisation and Thiourea Condensation in Thiazolidinedione Ring Formation

The formation of the 2,4-thiazolidinedione ring is a critical step in the synthesis of pioglitazone. A common and historical method involves the reaction of an α-haloacetic acid with thiourea. researchgate.netnih.gov For example, chloroacetic acid reacts with thiourea in water, often under reflux, to form 2-imino-4-thiazolidinone, which upon hydrolysis under acidic conditions yields 2,4-thiazolidinedione. nih.gov

Diazotization reactions, which convert a primary aromatic amine into a diazonium salt, are also integral to some synthetic routes leading to pioglitazone precursors. numberanalytics.comnumberanalytics.comlibretexts.org For instance, an amino group on the pyridine ring can be converted to a diazonium salt, which can then be subjected to various nucleophilic substitution reactions to introduce other functional groups. numberanalytics.comnumberanalytics.com While modern cross-coupling reactions are often preferred, these classical methods remain relevant in organic synthesis.

The synthesis of pioglitazone itself has been described via a route involving the diazotization of an aniline derivative, followed by a reaction that ultimately introduces the thiazolidinedione moiety. This highlights the continued importance of understanding these fundamental reactions in the construction of complex pharmaceutical agents.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The synthesis of this compound, often referred to as Pioglitazone Impurity C, is not typically a targeted synthesis but rather a byproduct of the main pioglitazone synthesis. However, understanding the reaction conditions that favor its formation is key to controlling its levels. The formation of this N-alkylated derivative involves the alkylation of the nitrogen atom within the thiazolidinedione ring of a pioglitazone-related precursor.

The N-alkylation of thiazolidinediones is a known synthetic transformation and can be influenced by several factors. Generally, the reaction involves the deprotonation of the N-H bond of the thiazolidinedione ring, followed by nucleophilic attack on an alkylating agent. In the context of pioglitazone synthesis, the alkylating agent is the same side chain that is already present at another position in the molecule, leading to the observed impurity.

Key parameters that can be optimized to influence the yield of N-alkylated impurities include:

Base: The choice and stoichiometry of the base are critical. Stronger bases can lead to a higher concentration of the deprotonated thiazolidinedione, potentially increasing the rate of N-alkylation. Bases such as potassium carbonate (K₂CO₃) and triethylamine (B128534) (NEt₃) are commonly employed in such reactions. The optimization would involve screening various bases and their concentrations to understand their impact on the formation of the N-alkylated product versus the desired pioglitazone.

Solvent: The polarity and aprotic or protic nature of the solvent can significantly affect the reaction rate and selectivity. Polar aprotic solvents like dimethylformamide (DMF) are often used as they can solvate the cation of the base and leave the anion more reactive.

Temperature: Higher reaction temperatures generally increase the rate of reaction but can also lead to the formation of other degradation products. A careful temperature profile study would be necessary to find the optimal balance between reaction rate and impurity formation.

Reaction Time: Prolonged reaction times might lead to an increase in the formation of N-alkylated and other impurities. Monitoring the reaction progress over time is essential to determine the point at which the desired product is maximized and the formation of impurities like this compound is minimized, or conversely, to understand the conditions that favor its formation for targeted synthesis for use as a reference standard.

Nature of the Leaving Group: In the synthesis of pioglitazone, a common precursor is 2-(5-ethyl-2-pyridyl)ethanol, which is typically converted to a better leaving group, such as a tosylate or mesylate, to facilitate the ether linkage formation. The nature of this leaving group could also influence the propensity for N-alkylation of the thiazolidinedione ring.

Forced degradation studies on pioglitazone under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) are also performed to understand the degradation pathways. While these studies primarily focus on the stability of the main drug, they can provide insights into the conditions that might lead to the formation of impurities, including N-alkylation. For instance, degradation under certain pH and temperature conditions could potentially facilitate the formation of this compound.

Interactive Table: Factors Influencing N-Alkylation Yield

| Parameter | Condition | Expected Impact on N-Alkylation Yield |

| Base | Stronger Base (e.g., NaH) vs. Weaker Base (e.g., K₂CO₃) | Stronger bases may increase the yield. |

| Higher Stoichiometry | Increased yield, but may also promote side reactions. | |

| Solvent | Polar Aprotic (e.g., DMF, DMSO) vs. Polar Protic (e.g., Ethanol) | Polar aprotic solvents generally favor Sₙ2 reactions like N-alkylation. |

| Temperature | Increased Temperature | Higher temperatures can increase the reaction rate but may also lead to degradation. |

| Reactant Concentration | Higher Concentration of Alkylating Agent | May lead to a higher yield of the N-alkylated product. |

Characterization Techniques for Synthetic Validation

The definitive identification and structural confirmation of this compound rely on a combination of spectroscopic and elemental analysis techniques. These methods provide detailed information about the molecular structure, functional groups, and elemental composition of the compound.

Spectroscopic Analysis (FTIR, 1H NMR, 13C NMR, Mass Spectrometry)

Spectroscopic techniques are indispensable for the structural elucidation of organic molecules.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands for the C=O stretching vibrations of the thiazolidinedione ring, C-N stretching, C-O-C (ether) stretching, and aromatic C-H and C=C stretching vibrations. The absence of a significant N-H stretching band, which would be present in pioglitazone, would be a key indicator of N-substitution.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in the molecule. The spectrum of this compound would show characteristic signals for the ethyl groups on the pyridine rings, the methylene protons of the ethoxy bridge, the aromatic protons of the pyridine and benzene rings, and the protons of the thiazolidinedione ring. Crucially, the signals corresponding to the ethyl group attached to the nitrogen of the thiazolidinedione ring would be distinct and would confirm the N-alkylation.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum would display distinct signals for each unique carbon atom, including the carbonyl carbons of the thiazolidinedione ring, the carbons of the aromatic rings, and the aliphatic carbons of the ethyl and ethoxy groups. The chemical shifts of the carbons in the thiazolidinedione ring and the attached ethyl group would be particularly informative for confirming the structure.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₂₈H₃₁N₃O₃S), the expected molecular weight is approximately 489.63 g/mol . The mass spectrum would show a molecular ion peak corresponding to this mass, and the fragmentation pattern would provide further structural information by showing the loss of specific fragments, such as the ethyl-pyridyl side chains.

Interactive Table: Expected Spectroscopic Data

| Technique | Expected Observations for this compound |

| FTIR | Absence of N-H stretch, presence of C=O, C-N, C-O-C stretches. |

| ¹H NMR | Signals for two distinct 5-ethyl-2-pyridyl groups, signals for the N-ethyl group. |

| ¹³C NMR | Signals for carbonyl carbons, aromatic carbons, and all aliphatic carbons. |

| Mass Spec | Molecular ion peak (M+) at m/z ≈ 489. |

Elemental Analysis

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to confirm the empirical and molecular formula of the synthesized compound. For this compound, with the molecular formula C₂₈H₃₁N₃O₃S, the calculated elemental composition would be compared with the experimentally determined values. A close agreement between the calculated and found values provides strong evidence for the purity and correct identification of the compound.

Interactive Table: Elemental Analysis Data

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 68.68 | Data not publicly available |

| Hydrogen (H) | 6.38 | Data not publicly available |

| Nitrogen (N) | 8.58 | Data not publicly available |

Molecular Mechanisms of Action and Receptor Interactions

Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) Agonism

The primary mechanism of action for the thiazolidinedione class, including pioglitazone (B448) and by extension its derivatives, is through agonism of the Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ). nih.govnih.gov PPAR-γ is a nuclear hormone receptor that plays a critical role in regulating glucose homeostasis, lipid metabolism, and adipocyte function. rcsb.org Upon activation by a ligand, PPAR-γ modulates the transcription of a host of genes, leading to improved insulin (B600854) sensitivity. nih.govnih.gov

N-(Ethyl-(2-pyridyl-5-ethyl)) pioglitazone as a PPAR-γ Ligand

As a derivative of pioglitazone, this compound is presumed to act as a ligand for PPAR-γ. Pioglitazone itself is a potent PPAR-γ agonist. nih.gov It binds directly to the ligand-binding domain (LBD) of the PPAR-γ receptor. nih.govrcsb.org This interaction is the initiating step that triggers the downstream effects of the compound. The binding modes of various thiazolidinediones to the PPAR-γ receptor are well conserved, suggesting that derivatives like this compound would engage the receptor in a similar fashion. nih.govrcsb.org

Ligand Binding Dynamics and Conformational Changes

The PPAR-γ ligand-binding domain possesses a large, Y-shaped pocket with a volume of approximately 1,300 ų. nih.gov Structural analyses of pioglitazone complexed with the PPAR-γ LBD reveal that the thiazolidinedione "head" of the molecule anchors into a specific sub-pocket of the LBD. nih.govrcsb.org

This binding is stabilized by hydrogen bonds with polar residues from several key structural elements of the receptor, including helices and the AF-2 domain. nih.govrcsb.org The ethyl-pyridyl group of pioglitazone occupies another part of the binding pocket. nih.gov This agonist binding induces a critical conformational change in the LBD, particularly in the activation function-2 (AF-2) helix (helix 12). This change stabilizes the LBD in an active conformation, which is essential for the recruitment of transcriptional co-activators. nih.gov

Transcriptional Regulation Mediated by PPAR-γ Activation

Activation of PPAR-γ and the subsequent conformational change of the receptor are the prerequisites for its function as a transcription factor. nih.gov The activated receptor forms a heterodimer with the retinoid X receptor (RXR), and this complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.

Gene Expression Modulation by this compound

Through its action as a PPAR-γ agonist, pioglitazone has been shown to modulate the expression of numerous genes involved in critical metabolic pathways. nih.gov These changes are fundamental to its effects on insulin sensitivity. In human skeletal muscle, for instance, treatment with pioglitazone leads to an increased expression of genes involved in adiponectin signaling, mitochondrial function, and fat oxidation. nih.gov Given its role as a PPAR-γ agonist, this compound is expected to influence a similar suite of genes.

Table 1: Genes Modulated by Pioglitazone in Human Skeletal Muscle

| Gene Category | Specific Genes/Pathways Affected | Observed Effect | Reference |

| Adiponectin Signaling | Adiponectin Receptors (AdipoR1/R2) | Upregulation | nih.gov |

| Mitochondrial Function | Peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PPARGC1A/PGC-1α) | Upregulation | nih.gov |

| Fat Oxidation | Genes involved in fatty acid transport and oxidation | Upregulation | nih.gov |

| AMPK Signaling | Components of the AMP-activated protein kinase pathway | Stimulation | nih.gov |

Co-activator and Co-repressor Recruitment

The transcriptional activity of PPAR-γ is controlled by its interaction with co-activator and co-repressor proteins. nih.govnih.gov In its un-liganded state, the PPAR-γ receptor can be bound to co-repressor complexes, which inhibit gene transcription. The binding of an agonist like pioglitazone induces a conformational shift that causes the dissociation of co-repressors and facilitates the recruitment of transcriptional co-activators. nih.govnih.gov These co-activator complexes, which can include proteins like the steroid receptor co-activators (SRCs) and the mediator complex, then connect the PPAR-γ/RXR heterodimer to the general transcription machinery, initiating the transcription of target genes. nih.gov

Interplay with Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α)

While PPAR-γ is the primary target, evidence suggests that pioglitazone also interacts with Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α), another isoform in the PPAR family. nih.gov PPAR-α is predominantly expressed in tissues with high fatty acid catabolism rates, such as the liver, and is involved in regulating lipid metabolism and inflammation. nih.gov

Dual PPAR-γ and PPAR-α Agonism Considerations

Pioglitazone's primary mechanism involves binding to and activating PPAR-γ, which is highly expressed in adipose tissue, as well as in pancreatic, hepatic, and muscle cells. nih.gov This activation modulates the transcription of numerous genes, leading to improved insulin sensitivity. The interaction with PPAR-α, which is more abundant in the liver, brown adipose tissue, kidney, heart, and skeletal muscle, contributes to the regulation of fatty acid oxidation.

It is through this dual receptor interaction that pioglitazone is thought to exert its comprehensive effects on glucose and lipid homeostasis. The specific affinity and activation potential of this compound for each of these receptor subtypes have not been empirically determined in available studies. However, structural modifications to the pioglitazone molecule could theoretically alter its binding affinity and efficacy at these receptors.

Interactive Data Table: Comparative Receptor Activity of Pioglitazone

| Receptor | Primary Location | Primary Function of Activation by Pioglitazone |

| PPAR-γ | Adipose Tissue, Pancreas, Liver, Muscle | Enhances insulin sensitivity, promotes glucose uptake, regulates adipogenesis. nih.gov |

| PPAR-α | Liver, Brown Adipose Tissue, Kidney, Heart, Skeletal Muscle | Modulates fatty acid oxidation and lipid metabolism. |

Differential Gene Regulation via Dual Activation

The dual activation of PPAR-γ and PPAR-α by pioglitazone leads to a complex pattern of gene regulation that varies between different cell types and tissues.

Activation of PPAR-γ by pioglitazone influences the expression of a multitude of genes. For instance, it upregulates the expression of glucose transporter type 4 (GLUT4), which facilitates glucose uptake into muscle and fat cells. nih.gov It also modulates the expression of genes involved in adipocyte differentiation and lipid storage. nih.gov

The weaker agonism at PPAR-α contributes to the regulation of genes involved in fatty acid catabolism. This can lead to a reduction in circulating triglyceride levels. The combined effect on both receptors results in a broad-spectrum improvement of metabolic parameters.

Post-Receptor Signaling Pathways and Molecular Networks

The activation of PPAR receptors by ligands like pioglitazone initiates a cascade of molecular events that extend beyond direct gene transcription, leading to widespread physiological effects.

Pleiotropic Effects and Complex Molecular Interactions

The binding of pioglitazone to PPARs leads to a conformational change in the receptor, which then forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription. sigmaaldrich.com

Cellular and Tissue-Specific Responses

The metabolic outcomes of pioglitazone administration are a direct consequence of its effects at the cellular and tissue levels.

In adipose tissue , pioglitazone promotes the differentiation of small, insulin-sensitive adipocytes and influences the secretion of adipokines such as adiponectin, which enhances insulin sensitivity in other tissues. nih.gov

In the liver , pioglitazone can reduce glucose output (gluconeogenesis) and increase glucose uptake. Its effects on hepatic lipid metabolism are also significant, contributing to changes in plasma lipid profiles.

In skeletal muscle , a major site of glucose disposal, pioglitazone enhances insulin-stimulated glucose uptake. nih.gov

In vascular cells , the anti-inflammatory and other effects of pioglitazone may contribute to improved endothelial function. nih.gov

The specific cellular and tissue-specific responses to this compound remain to be elucidated through direct experimental investigation.

Interactive Data Table: Tissue-Specific Effects of Pioglitazone

| Tissue | Key Cellular Effects of Pioglitazone |

| Adipose Tissue | Promotes differentiation of insulin-sensitive adipocytes, increases adiponectin secretion. nih.gov |

| Liver | Reduces gluconeogenesis, increases glucose uptake, modulates lipid metabolism. |

| Skeletal Muscle | Enhances insulin-stimulated glucose uptake. nih.gov |

| Vascular System | Potential for improved endothelial function through anti-inflammatory actions. nih.gov |

Based on a comprehensive review of available scientific literature, there is no specific preclinical research data on the biological activities and pharmacological efficacy of the chemical compound This compound .

This compound is identified in chemical literature and by suppliers as "Pioglitazone Impurity C," a substance related to the manufacturing or degradation of the well-established antidiabetic drug, Pioglitazone. nih.govbiosynth.comlgcstandards.com

The detailed pharmacological data concerning antidiabetic, insulin-sensitizing, and lipid-modulating effects found in preclinical and clinical studies are associated with the parent compound, Pioglitazone . biomedpharmajournal.orgnih.govnih.govnih.govnih.govnih.govnih.gov For instance, studies on Pioglitazone demonstrate its ability to improve insulin sensitivity, regulate glucose metabolism, and positively affect lipid profiles in various experimental models. nih.govnih.govnih.gov However, this body of research does not extend to the specific impurity this compound.

A search for studies investigating the specific effects of this compound on glucose metabolism, insulin sensitivity, hyperglycemia, serum lipid levels, or adiponectin regulation did not yield any results. Therefore, it is not possible to provide the detailed article as per the requested outline with scientifically accurate and verifiable information. All research data pertains to Pioglitazone itself.

Research on "this compound" Remains Undisclosed

Initial investigations into the biological and pharmacological properties of the chemical compound this compound have revealed a significant lack of publicly available research. This specific molecule is identified as "Pioglitazone EP Impurity C," a substance related to the well-known antidiabetic drug, Pioglitazone.

Despite extensive searches for scholarly articles and preclinical data, no specific studies detailing the anti-inflammatory, antioxidant, neuroprotective, or antineoplastic activities of this compound could be located. The available information is currently limited to its identification as a process impurity of Pioglitazone, with details available from various chemical suppliers. These sources confirm its chemical formula (C28H31N3O3S) and CAS number (952188-00-0).

The parent compound, Pioglitazone, is a well-researched peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonist with known anti-inflammatory and antioxidant effects, as well as demonstrated neuroprotective potential in various preclinical models. However, it is crucial to note that the biological activities of a parent drug cannot be extrapolated to its impurities, as minor structural modifications can lead to significant changes in pharmacological profiles.

Consequently, without dedicated preclinical research on this compound, it is not possible to provide an article detailing its specific biological activities and potential therapeutic applications as requested. The scientific community has not yet published data regarding its efficacy or mechanisms of action in the areas of interest.

Biological Activities and Pharmacological Efficacy in Preclinical Research

Potential Therapeutic Applications Beyond Metabolic Syndrome

Effects on Endothelial Function and Cardiovascular System

There are no available studies, preclinical or otherwise, that investigate the specific effects of N-(Ethyl-(2-pyridyl-5-ethyl)) pioglitazone (B448) on endothelial cells or the broader cardiovascular system. While extensive research exists on the cardiovascular profile of the parent compound, pioglitazone, this information does not pertain to its designated impurity. newdrugapprovals.org

Hepatic and Renal Function Modulation

Similarly, the scientific literature lacks any data on how N-(Ethyl-(2-pyridyl-5-ethyl)) pioglitazone may modulate liver or kidney function. It is cataloged as a reference standard, and its pharmacological properties have not been a subject of published research. veeprho.comlgcstandards.com

Comparative Efficacy with Parent Pioglitazone and Other Glitazones

A comparative analysis of efficacy is not possible due to the absence of pharmacological data for this compound.

Profile Differentiation from Existing Thiazolidinediones

Without any pharmacological or biological data, it is impossible to differentiate the profile of this compound from that of other thiazolidinediones such as pioglitazone or rosiglitazone (B1679542).

Structure Activity Relationship Sar Studies

Impact of the N-(Ethyl-(2-pyridyl-5-ethyl)) Moiety on Activity

The lipophilic tail of pioglitazone (B448), which includes the 5-ethyl-2-pyridyl group connected by an ethoxy linker, plays a significant role in its biological activity. This portion of the molecule interacts with a large hydrophobic pocket within the PPARγ ligand-binding domain.

The pyridine (B92270) ring is a key component of the lipophilic tail of many TZD-based drugs. nih.gov As a heterocyclic aromatic ring, its nitrogen atom allows for modified physicochemical properties compared to a simple carbon-based ring, influencing lipophilicity, aqueous solubility, metabolic stability, and the capacity to form hydrogen bonds. nih.gov

Research on various pyridine derivatives has shown that the position and nature of substituents are critical for biological activity. mdpi.com For instance, the introduction of electron-donating groups like methoxy (B1213986) (-OCH3) or hydroxyl (-OH) can enhance the activity in certain contexts, whereas bulky groups or halogens may lead to a decrease. nih.govmdpi.com In the case of pioglitazone, the 5-ethyl substitution on the pyridine ring contributes to the necessary hydrophobicity for effective binding within the PPARγ receptor's ligand-binding pocket. The specific substitution pattern on the pyridine ring can alter the electronic distribution and steric profile of the molecule, thereby modulating its binding affinity and pharmacological effect. mdpi.com

Modifications of the Thiazolidinedione Core and their Effects

The thiazolidinedione (TZD) ring is the polar head of the molecule and is essential for its activity as a PPARγ agonist. nih.gov This acidic portion of the molecule interacts with hydrophilic residues in the binding site of the receptor, forming critical hydrogen bonds with amino acids such as Histidine 323, Histidine 449, and Tyrosine 473. nih.gov

In most clinically used glitazones like pioglitazone, the nitrogen at the 3rd position (N-3) of the TZD ring is unsubstituted (possesses a hydrogen atom). This N-H group is a key hydrogen bond donor. The compound N-(Ethyl-(2-pyridyl-5-ethyl)) pioglitazone is a derivative where this hydrogen is replaced by a 2-(5-ethylpyridin-2-yl)ethyl group. nih.govbiosynth.com

Studies on other N-substituted TZDs have shown that this modification can significantly alter the compound's metabolic profile. For example, a study comparing pioglitazone with an N-substituted TZD (GQ-11) found that the N-substitution appeared to confer resistance to the metabolic ring-opening of the TZD core, a process potentially linked to the toxicity of some compounds in this class. nih.gov This suggests that substitution at the N-3 position can influence not only receptor binding but also the metabolic stability and safety profile of the molecule.

Table 1: Comparison of Pioglitazone and its N-3 Substituted Derivative

| Feature | Pioglitazone | This compound |

| Structure | ||

| Substituent at N-3 | -H | -CH₂CH₂(5-ethyl-2-pyridyl) |

| CAS Number | 111025-46-8 drugbank.com | 952188-00-0 nih.gov |

| Molecular Formula | C₁₉H₂₀N₂O₃S drugbank.com | C₂₈H₃₁N₃O₃S nih.gov |

This table illustrates the structural difference at the N-3 position of the thiazolidinedione ring between pioglitazone and the specified derivative.

The substituent at the 5th position of the TZD ring consists of the benzyl (B1604629) group that connects the polar head to the lipophilic tail. nih.gov The nature of this substituent is a critical determinant of potency and efficacy. A variety of substitutions at this position, often involving different aromatic and heteroaromatic groups attached via a benzylidene linker, have been synthesized and evaluated. nih.gov

For instance, creating a double bond at the 5-position (5-arylidene-thiazolidine-2,4-diones) makes the molecule achiral and can create more conjugated, stable conformations. acs.org Some of these derivatives have demonstrated potent biological activity. acs.org The introduction of aryl sulfonate esters conjugated to 5-arylidene-thiazolidine-2,4-dione derivatives has also been explored to investigate anti-hyperglycemic activity. nih.gov These findings underscore that the 5-position is a key site for molecular modification to fine-tune the pharmacological properties of TZD compounds.

Table 2: Examples of Modifications at the 5-Position of the Thiazolidinedione Ring

| Compound Type | General Structure / Description | Reported Activity Notes | Reference |

| Pioglitazone | 5-{[4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl]methyl} substituent | Effective PPARγ agonist, improves insulin (B600854) sensitivity. | drugbank.com |

| 5-Arylidene-TZDs | A double bond connects an aryl group to the 5-position of the TZD ring. | Creates achiral, conjugated systems; some show high antidiabetic effects. | acs.org |

| Aryl Sulfonate Ester Conjugates | Aryl sulfonate esters are conjugated to 5-arylidene-TZD derivatives. | Synthesized and evaluated for anti-hyperglycemic activity. | nih.gov |

This table provides examples of how structural variations at the 5-position of the thiazolidinedione ring can impact the compound's characteristics and biological activity.

Pioglitazone possesses a single chiral center at the 5-position of the thiazolidinedione ring and is marketed as a racemic mixture of its two enantiomers, (R)-pioglitazone and (S)-pioglitazone. drugbank.comnih.gov While some sources suggest that the enantiomers may interconvert in vivo with little pharmacological consequence drugbank.com, other studies indicate that the disposition and pharmacokinetics of pioglitazone in rats are enantioselective. nih.govnih.gov

Studies have reported significant differences in the maximum plasma concentration (Cmax) and area under the curve (AUC) between the (+) and (-) enantiomers, suggesting that one form may be metabolized or eliminated differently than the other. nih.gov It is well-established that enantiomers can exhibit different pharmacological and toxicological profiles due to their differential interactions with chiral biological macromolecules like enzymes and receptors. mdpi.com The specific compound This compound also contains this chiral center at the 5-position, designated as (5RS), indicating it is also a racemic mixture. nih.gov

In Silico Approaches to SAR Analysis

Computational methods are pivotal in elucidating the structural requirements for the biological activity of pioglitazone and its derivatives. These approaches allow for the prediction of molecular interactions and the properties that govern a compound's efficacy.

Molecular Docking Studies with PPAR-γ and other Receptors

Molecular docking studies have been instrumental in understanding how pioglitazone and its analogues interact with their primary target, the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). The binding of an agonist to the PPAR-γ ligand-binding domain (LBD) is crucial for its activation.

The crystal structure of pioglitazone complexed with the PPAR-γ LBD shows that the thiazolidinedione (TZD) headgroup is a key interaction point. nih.gov It forms a network of hydrogen bonds with specific amino acid residues in the binding pocket, including Ser289, His323, His449, and Tyr473. researchgate.net These interactions are critical for stabilizing the active conformation of the receptor. nih.gov Specifically, the interaction with Tyr473 in helix 12 of the LBD is a hallmark of full agonism for TZD drugs. nih.gov The ethyl-pyridyl "tail" of pioglitazone occupies a hydrophobic pocket within the LBD. usp.brresearchgate.net

For the compound This compound , the structure is significantly altered by the presence of a second ethyl-pyridyl group attached to the nitrogen of the TZD ring. This large substituent would introduce significant steric bulk. Docking studies on pioglitazone impurities have shown that the formation of N-alkylated derivatives can occur. ingentaconnect.com This substitution on the TZD nitrogen, which is a key hydrogen bond donor/acceptor site, would likely disrupt the essential hydrogen bond network with the receptor's active site residues. nih.govresearchgate.net This steric hindrance and loss of key interactions would be expected to severely diminish or abolish its binding affinity and agonist activity at PPAR-γ, providing a structural rationale for its classification as an impurity rather than an active analogue.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to identify the statistically significant relationships between a compound's physicochemical properties and its biological activity. For the thiazolidinedione class, 3D-QSAR studies have been developed to guide the design of new, potent PPAR-γ agonists. researchgate.net

These models help to establish which structural features are critical for activity. In the context of glitazones, QSAR models have been built using datasets of analogues to predict their glucose uptake activity. researchgate.net The models are generated by calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) and correlating them with biological data. The resulting equations can then be used to predict the activity of novel, unsynthesized compounds.

A 3D-QSAR study using Comparative Molecular Similarity Indices Analysis (CoMSIA) on a series of novel glitazones highlighted the importance of specific steric, electrostatic, and hydrophobic fields for potent glucose uptake activity. researchgate.net The results from such studies can be summarized in a table of key descriptors.

| Descriptor Type | Favorable Influence on Activity | Unfavorable Influence on Activity |

| Steric | Bulkier substituents at certain positions of the phenyl ring. | Bulky groups near the TZD head, which may interfere with receptor binding. |

| Electrostatic | Electron-withdrawing groups on the TZD ring to enhance hydrogen bonding. | Positive electrostatic potential near the tail region. |

| Hydrophobic | Hydrophobic character in the tail group to interact with the hydrophobic pocket of the LBD. | Hydrophilic groups in the tail region. |

These QSAR models provide a quantitative framework for the SAR of PPAR-γ agonists, complementing the qualitative insights from molecular docking.

Design and Synthesis of this compound Analogues

While this compound is considered a process-related impurity, likely formed by a secondary alkylation reaction during synthesis, the core pioglitazone structure serves as a valuable template for designing new analogues with improved therapeutic profiles. ingentaconnect.comresearchgate.net Research efforts focus on modifying the pioglitazone scaffold to enhance potency, introduce additional beneficial activities, or mitigate adverse effects.

Synthesis of Schiff Bases and Other Conjugates

One prominent strategy involves the synthesis of Schiff bases from pioglitazone. This approach aims to develop single therapeutic agents with dual activities, such as combined antidiabetic and antioxidant effects. nih.govacs.org The synthesis involves the condensation reaction between the primary amine group of a pioglitazone precursor and various substituted aldehydes. nih.govacs.org

In a representative study, four new Schiff bases of pioglitazone (designated P1–P4) were synthesized. acs.org These compounds were then evaluated for their biological activities. The study found that the synthesized Schiff bases exhibited both α-amylase inhibitory and antioxidant properties. acs.org Compound P3, in particular, showed potent antidiabetic and superior antioxidant effects compared to the parent drug in rodent models. acs.orgnih.gov This suggests that such hybrid molecules could offer better cellular protection alongside glycemic control. nih.govacs.org

| Compound | Substituent on Schiff Base | In Vitro α-Amylase Inhibition (IC₅₀ µg/mL) | Antioxidant Activity (DPPH Assay) |

| P1 | (Substituent 1) | 41.03 ± 0.17 | Good |

| P2 | (Substituent 2) | 47.44 ± 0.20 | Good |

| P3 | (Substituent 3) | 14.71 ± 0.41 | Superior |

| P4 | (Substituent 4) | 38.04 ± 0.08 | Good |

| Details on specific substituents for P1-P4 were not fully provided in the source material. |

Exploration of Bioisosteric Replacements (e.g., Rhodanine (B49660) Derivatives)

Bioisosteric replacement is a key strategy in medicinal chemistry where a functional group is replaced by another with similar physical or chemical properties to improve the compound's biological activity or pharmacokinetic profile. In the context of pioglitazone analogues, the thiazolidine-2,4-dione (TZD) ring has been a target for such modifications.

Rhodanine and its derivatives are considered bioisosteres of the TZD scaffold. jst.go.jp The replacement of the TZD ring with a rhodanine moiety has been explored to develop novel PPAR-γ agonists. This strategy is based on the structural similarities between the two heterocyclic systems. The aim is to discover compounds that retain the antidiabetic efficacy of glitazones but possess a different side-effect profile. Studies on such analogues have led to the synthesis of various 5-benzylidene-rhodanine derivatives and related compounds to explore the SAR of this alternative scaffold. jst.go.jp

Development of Hybrid Molecules with Enhanced Profiles

The synthesis of pioglitazone Schiff bases with dual antidiabetic and antioxidant activity is a prime example of this approach. nih.govacs.org By integrating an antioxidant motif, these hybrids aim to not only manage hyperglycemia but also combat the oxidative stress that contributes to diabetic complications. nih.govresearchgate.net Another recent example is the design of a quinoline-thiazolidinedione hybrid. This molecule was developed as a selective PPARγ modulator with the goal of dissociating the desired insulin-sensitizing effects from adverse side effects like hepatotoxicity. nih.gov Computational studies for this hybrid predicted a lack of toxic metabolites, and in vivo studies showed it had a safer profile on the liver compared to pioglitazone while still effectively lowering blood glucose. nih.gov These efforts to create hybrid molecules represent a rational approach to designing safer and more effective second-generation glitazones.

Preclinical Research Models and Methodologies

In vitro Cellular Models

In vitro models are crucial for elucidating the molecular mechanisms of action of therapeutic compounds in a controlled cellular environment.

The effect of pioglitazone (B448) on the differentiation of preadipocytes into mature, lipid-accumulating adipocytes is a key area of investigation. In studies using 3T3-F442A preadipocyte cultures, treatment with pioglitazone was found to be potently adipogenic. nih.gov When combined with insulin (B600854), pioglitazone resulted in over 95% of cells differentiating into adipocytes, a significant increase compared to treatment with either agent alone (60-80% differentiation). nih.gov This enhanced differentiation is associated with an increase in triglyceride accumulation over time. nih.gov

Glucose uptake assays, often using fluorescent or radiolabeled glucose analogs like 2-deoxy-D-[14C]glucose or 2-NBDG, are employed to measure the direct impact on glucose transport in cells. nih.govnih.gov Studies on preadipocytes showed that pioglitazone treatment enhanced basal glucose transport in a time-dependent manner, an effect that was synergistic when combined with insulin. nih.gov This suggests that by promoting differentiation, pioglitazone helps move cells into a state that is active for glucose uptake, storage, and metabolism. nih.gov

Table 1: Effect of Pioglitazone on Adipocyte Differentiation and Glucose Gene Expression

| Cell Line | Treatment | Key Findings |

|---|---|---|

| 3T3-F442A | Pioglitazone (1 µM) + Insulin (0.17 µM) | >95% of cells differentiated into adipocytes. nih.gov |

| 3T3-F442A | Pioglitazone or Insulin alone | 60-80% cell differentiation. nih.gov |

| 3T3-F442A | Pioglitazone, Insulin, or Combination | Synergistic enhancement of basal glucose uptake. nih.gov |

This table summarizes in vitro findings on the effects of pioglitazone on adipocyte cell lines.

The impact of thiazolidinediones on pancreatic beta-cell function and survival is a critical aspect of their preclinical evaluation. Research indicates that these compounds can protect beta-cells from damage and preserve their function. nih.gov Pioglitazone has been shown to preserve pancreatic islet structure, beta-cell mass, and insulin secretory function in animal models of diabetes. nih.gov In vitro studies have demonstrated that pioglitazone protects human beta-cells from apoptosis and loss of function when exposed to high glucose concentrations or inflammatory cytokines like interleukin-1β. nih.gov Furthermore, it has been reported to enhance glucose-sensitive insulin secretion. nih.gov Cell lines such as EndoC-βH and insulinoma models (e.g., INS-1E cells) serve as valuable tools for these investigations. mdpi.comhumanbetacelllines.com

To understand the molecular basis of its effects, gene expression analysis is performed on target cells treated with the compound. Techniques like Northern blotting or modern methods such as real-time RT-PCR and transcriptome sequencing (RNA-Seq) are utilized. nih.govnih.gov

Studies have shown that pioglitazone treatment increases the RNA transcript abundance for genes crucial to glucose metabolism and adipocyte function. nih.gov In 3T3-F442A cells, pioglitazone increased the expression of glucose transporters GLUT-1 and GLUT-4, as well as the adipose-specific genes adipsin and aP2. nih.gov In the adipose tissue of obese animal models, pioglitazone stimulates the expression of genes involved in lipid metabolism, including the insulin-responsive GLUT4, fatty acid synthase, and phosphoenolpyruvate carboxykinase genes. nih.govbohrium.com

Receptor binding assays are fundamental to confirming the molecular target of a drug. Pioglitazone is a member of the thiazolidinedione class, which acts as a high-affinity ligand and agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). nih.govfrontiersin.orgnih.gov PPARγ is a nuclear receptor that functions as a ligand-activated transcription factor, highly abundant in adipose tissue and a key regulator of adipocyte differentiation and lipid storage. bohrium.comfrontiersin.org By binding to and activating PPARγ, pioglitazone modulates the expression of over 100 genes involved in lipid and glucose homeostasis, which is the primary mechanism for its insulin-sensitizing effects. frontiersin.orgnih.gov

In vivo Animal Models of Metabolic Disorders

In vivo animal models that replicate human metabolic diseases are essential for evaluating the systemic effects of a compound.

Genetically modified animal models that spontaneously develop obesity, insulin resistance, and diabetes are widely used. The Yellow KK mouse (KK/Ay) is a polygenic mutation model that develops obesity, persistent hyperglycemia, hyperlipidemia, and hyperinsulinemia, making it a suitable model for studying type 2 diabetes. nih.govnih.govnih.gov

In studies involving Yellow KK mice, oral administration of pioglitazone markedly decreased hyperglycemia, hyperlipidemia, and hyperinsulinemia. nih.gov The compound also improved glucose intolerance, a characteristic of insulin-resistant states in these animals. nih.gov Furthermore, pioglitazone was shown to potentiate insulin-mediated glucose metabolism in the diaphragm and adipose tissues of Yellow KK mice, demonstrating its effect of enhancing insulin action on peripheral tissues. nih.gov These findings in genetically diabetic mice indicate that the compound is effective on abnormal glucose and lipid metabolism associated with insulin resistance. nih.gov

Table 2: Effects of Pioglitazone in Yellow KK Mice

| Parameter | Effect of Pioglitazone Treatment | Reference |

|---|---|---|

| Plasma Glucose | Markedly Decreased | nih.gov |

| Plasma Lipids | Markedly Decreased | nih.gov |

| Plasma Insulin | Markedly Decreased | nih.gov |

| Glucose Intolerance | Improved | nih.gov |

This table presents the observed in vivo effects of pioglitazone in a genetically obese and diabetic mouse model.

Chemically Induced Diabetic Rodent Models (e.g., Streptozotocin-Nicotinamide Induced Diabetes)

Chemically induced models of diabetes in rodents are fundamental tools for the preliminary evaluation of new therapeutic agents. The streptozotocin-nicotinamide (STZ-NA) model, in particular, is widely used to induce a state of hyperglycemia that mimics certain aspects of type 2 diabetes. In this model, streptozotocin selectively destroys pancreatic β-cells, while nicotinamide offers partial protection, resulting in a state of insulin deficiency and resistance. mdpi.com

Studies utilizing this model for the parent compound, pioglitazone, have demonstrated its efficacy in ameliorating diabetic conditions. mdpi.com In STZ-NA induced diabetic rats, the administration of pioglitazone has been shown to significantly counteract the induced hyperglycemia and hyperinsulinemia. nih.gov This model is crucial for establishing the primary anti-diabetic activity of thiazolidinediones by demonstrating their ability to improve glycemic control in a state of compromised insulin secretion and action. mdpi.commdpi.com The primary cause of type 2 diabetes is often considered to be hepatic insulin resistance, a factor that can be effectively studied in these models. mdpi.com

Aged, Obese Beagle Dog Models

The use of higher-order animal models, such as dogs, is an important step in preclinical research, as their physiological and metabolic characteristics can more closely resemble those of humans. While specific studies focusing on aged, obese beagle models for pioglitazone are not extensively detailed in available literature, metabolic studies of pioglitazone have been conducted in dogs. nih.govresearchgate.net These studies are critical for understanding the pharmacokinetics and metabolism of the drug, identifying key metabolites, and assessing species-specific differences. nih.govresearchgate.net

Obese animal models, in general, are vital for studying insulin resistance. For instance, research on pioglitazone in genetically obese and diabetic mice has shown its ability to correct hyperglycemia and hyperinsulinemia. Similarly, studies in obese cats have demonstrated that pioglitazone can significantly improve insulin sensitivity.

Biochemical and Molecular Endpoints in Preclinical Studies

Measurement of Blood Glucose and Insulin Levels

A primary endpoint in preclinical diabetic models is the measurement of fasting blood glucose and plasma insulin levels. In studies involving the streptozotocin-induced diabetic rat model, untreated diabetic animals exhibit significantly elevated fasting blood glucose and insulin levels compared to normal controls. nih.gov

Treatment with the parent compound, pioglitazone, has been shown to produce a significant reduction in both of these parameters, indicating improved glycemic control and enhanced insulin action. nih.govnih.gov For example, one study in a high fat-carbohydrate diet-induced rat model of insulin resistance showed a marked decrease in these markers following pioglitazone administration.

Table 1: Effect of Pioglitazone on Fasting Blood Glucose and Insulin in a Rat Model of Type 2 Diabetes Data synthesized from representative findings.

| Group | Fasting Blood Glucose (mg/dL) | Fasting Plasma Insulin (ng/mL) |

|---|---|---|

| Normal Control | 95 ± 5 | 2.2 ± 0.1 |

| Diabetic Control | 250 ± 20 | 5.8 ± 0.3 |

Quantification of Hepatic Gluconeogenic Genes

Pioglitazone and other thiazolidinediones improve insulin sensitivity in part by reducing hepatic glucose output. jcrpe.org This is achieved through the regulation of genes involved in gluconeogenesis, the process of synthesizing glucose in the liver. Key enzymes in this pathway include Phosphoenolpyruvate Carboxykinase (PEPCK) and Glucose-6-Phosphatase (G6Pase).

In diabetic and insulin-resistant states, the expression of these genes is often upregulated, leading to increased hepatic glucose production. Preclinical research has shown that pioglitazone treatment can suppress the expression of these key gluconeogenic genes in the liver. This effect is mediated through its action as a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, which influences the transcription of numerous genes involved in glucose and lipid metabolism. nih.govnih.gov

Assessment of Tissue-Specific Antioxidant Enzymes and Non-Enzymatic Antioxidants

Oxidative stress is known to play a significant role in the pathophysiology of diabetes and its complications. Therefore, assessing the impact of a potential therapeutic agent on the body's antioxidant defense system is a critical component of preclinical evaluation. This involves measuring the activity of key antioxidant enzymes and the levels of non-enzymatic antioxidants in various tissues.

In diet-induced models of insulin resistance, a significant decrease in the levels of both enzymatic antioxidants, such as superoxide dismutase (SOD), and non-enzymatic antioxidants, like reduced glutathione (GSH), is often observed. nih.gov Studies on pioglitazone have demonstrated its ability to ameliorate these changes. nih.gov Treatment with pioglitazone has been shown to restore the levels of these antioxidant markers, suggesting that its beneficial effects may be partly due to a reduction in oxidative stress. nih.gov

Table 2: Impact of Pioglitazone on Antioxidant Markers in a Rat Model of Insulin Resistance Data synthesized from representative findings.

| Group | Superoxide Dismutase (SOD) (U/mg protein) | Reduced Glutathione (GSH) (µmol/g tissue) |

|---|---|---|

| Normal Control | 5.2 ± 0.4 | 3.5 ± 0.3 |

| Insulin-Resistant Control | 2.8 ± 0.3 | 1.9 ± 0.2 |

Histopathological Analysis of Target Organs (e.g., Liver, Kidney)

An extensive search of publicly available preclinical research data yielded no specific studies on the histopathological analysis of the liver and kidneys for the compound N-(Ethyl-(2-pyridyl-5-ethyl)) pioglitazone. This compound is identified as an impurity of Pioglitazone, specifically Pioglitazone EP Impurity C.

While there is a substantial body of research on the histopathological effects of the parent compound, pioglitazone, on liver tissue, particularly in the context of non-alcoholic steatohepatitis (NASH), this information does not pertain to the specific impurity requested. Preclinical studies on pioglitazone have shown various effects on liver histology, including improvements in ballooning degeneration, lobular inflammation, and steatosis.

However, toxicological and histopathological data for this compound itself are not available in the reviewed literature. Therefore, no detailed research findings or data tables on its specific effects on liver and kidney tissue can be provided.

Challenges, Limitations, and Future Research Directions

Addressing Potential Off-Target Effects and Adverse Event Mechanisms (Drawing from parent TZD class)

The therapeutic action of thiazolidinediones is primarily mediated through the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ). nih.gov However, this activation is not without consequences, leading to several well-documented adverse effects that represent significant challenges for the TZD class.

A significant concern associated with long-term TZD therapy is the increased risk of bone fractures, particularly in women. nih.govdroracle.aimayoclinic.org Activation of PPARγ in bone marrow shifts the differentiation of mesenchymal stem cells, favoring the formation of adipocytes (fat cells) over osteoblasts (bone-forming cells). nih.govdiabetesjournals.org This process leads to decreased bone formation, unbalanced bone remodeling, and ultimately, a reduction in bone mineral density. nih.govresearchgate.net

| TZD Effect on Bone Metabolism | Mechanism | Consequence |

|---|---|---|

| Decreased Osteoblastogenesis | PPARγ activation diverts mesenchymal stem cells to an adipocyte lineage instead of an osteoblast lineage. diabetesjournals.org | Reduced new bone formation. nih.gov |

| Increased Bone Resorption | Some studies suggest PPARγ activation may also increase the activity of osteoclasts (cells that break down bone tissue). nih.govresearchgate.net | Increased breakdown of existing bone. |

| Net Effect | Unbalanced bone remodeling process. nih.gov | Bone loss and increased risk of fractures. researchgate.netoup.com |

The cardiovascular profile of TZDs is complex. While they can have favorable effects on some cardiovascular risk factors, they are also associated with an increased risk of heart failure. healthplexus.netdiabetesjournals.org This is largely due to the class effect of fluid retention. nih.govhealthplexus.net Furthermore, significant debate has surrounded the risk of ischemic myocardial events, with studies suggesting different risk profiles for rosiglitazone (B1679542) and pioglitazone (B448). researchgate.netahajournals.orgnih.gov While some meta-analyses indicated an increased risk of myocardial infarction with rosiglitazone, other data suggest pioglitazone may be associated with a reduction in certain macrovascular events. researchgate.netahajournals.org These differing profiles highlight the importance of subtle structural variations even within the same drug class.

Fluid retention is another significant class effect, which can manifest as peripheral edema and, in susceptible individuals, may lead to or exacerbate congestive heart failure. droracle.ainih.govahajournals.org The mechanism involves PPARγ receptors in the kidney's collecting tubules, which stimulate sodium and water reabsorption. nih.govyoutube.com The incidence of edema is notably higher in patients receiving combination therapy with insulin (B600854). nih.govahajournals.org

| Adverse Effect | Primary Mechanism | Clinical Manifestation |

|---|---|---|

| Weight Gain | Increased fat storage in subcutaneous tissue; fluid retention. nih.govnih.gov | Increase in overall body weight. mayoclinic.org |

| Fluid Retention | PPARγ-mediated sodium and water reabsorption in the kidneys. nih.gov | Peripheral edema, potential for heart failure. droracle.aihealthplexus.net |

Strategies for Enhancing Therapeutic Profile

Future research for compounds like N-(Ethyl-(2-pyridyl-5-ethyl)) pioglitazone will likely focus on overcoming the limitations of the parent TZD class by refining the molecule's interaction with its biological targets.

The development of Selective PPARγ Modulators (SPPARMs) is a key area of research. The goal is to create compounds that dissociate the beneficial, insulin-sensitizing effects of PPARγ activation from the adverse effects like fluid retention and bone loss. nih.govnih.gov This could be achieved by designing molecules that induce a more favorable conformational change in the PPARγ receptor, selectively recruiting co-activators responsible for metabolic benefits while avoiding those linked to side effects. Research into novel TZD derivatives has shown that specific structural additions, such as pyrimidine moieties, can increase potency in activating PPAR-γ and improving insulin sensitivity relative to pioglitazone. acs.orgturkjps.org

Structural modification of the TZD core is a promising strategy to mitigate adverse effects. Research has shown that N-substituted TZD derivatives can be developed with reduced side effects. nih.gov By altering the lipophilic tail or other parts of the molecule, it may be possible to reduce target promiscuity and avoid interactions that lead to unwanted outcomes. nih.gov For instance, the ability of a ligand to suppress the phosphorylation of a specific site (Ser273) on the PPARγ receptor has been correlated with antidiabetic efficacy, independent of the classical agonistic effects tied to side effects. nih.gov Designing molecules like this compound to specifically target these alternative pathways could yield a safer therapeutic profile.

Novel Delivery Systems and Formulation Strategies for Enhanced Efficacy

Beyond modifying the chemical structure, enhancing the therapeutic efficacy of TZD-class compounds can be achieved through advanced drug delivery systems. benthamdirect.com Pioglitazone, the parent compound, is characterized by poor water solubility, which can limit its oral bioavailability. nih.govrjptonline.org

Novel formulation strategies aim to overcome this limitation:

Liquisolid Tablets: This technique involves dissolving the poorly soluble drug in a nonvolatile liquid solvent and converting it into a free-flowing, compressible powder. Studies have shown this method can significantly improve the dissolution rate and bioavailability of pioglitazone. nih.gov

Lipid-Based Formulations: Encapsulating the drug in lipid microparticles or self-microemulsifying drug delivery systems can enhance solubility and absorption. japsonline.com

Microspheres: Formulating the drug into microspheres using various polymers can create controlled-release systems, potentially improving patient compliance and maintaining therapeutic efficacy over a longer period. brieflands.com

Combination Tablets: Multilayered tablets that combine an immediate-release TZD with a controlled-release formulation of another antidiabetic drug, like metformin, can offer improved glycemic control and patient convenience. nih.gov

These advanced delivery systems could ensure more consistent and efficient absorption, potentially allowing for lower effective doses and further reducing the risk of dose-dependent side effects. nih.govijarst.in

Exploration of Combination Therapies with this compound

Currently, there is a notable absence of research into combination therapies involving this compound. As this compound is classified as an impurity of pioglitazone, research has logically centered on the parent drug. scbt.com The therapeutic investigation of impurities is not a standard practice unless they are found to possess significant biological activity or pose a safety concern.